molecular formula C15H9Cl3N2O2S B2929296 N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 946322-02-7

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2929296
CAS No.: 946322-02-7
M. Wt: 387.66
InChI Key: UIZJXRLOHROHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H9Cl3N2O2S and its molecular weight is 387.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • The synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings was explored, revealing significant antitumor activity against various human tumor cell lines, underscoring the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs showed good light harvesting efficiency and potential as photosensitizers in DSSCs, indicating their applications in renewable energy technologies (Mary et al., 2020).

  • A series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity, suggesting their utility in developing new therapeutic agents for epilepsy (Nath et al., 2021).

  • Acetamide derivatives synthesized for analgesic activity assessment showed significant effects against various nociceptive stimuli, highlighting the analgesic potential of benzothiazole-based compounds (Kaplancıklı et al., 2012).

Antimicrobial and Anti-inflammatory Applications

  • The evaluation of antimicrobial nano-materials based on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed enhanced activity against fungi compared to bacteria, underscoring their potential in antimicrobial therapy (Mokhtari & Pourabdollah, 2013).

  • The α-glucosidase inhibitory activity of 4-aryl-N-(2,4-thiazolidinedione-5-acetyl)-1,3-thiazol-2-amines was studied, showing promising inhibition, which could have implications in diabetes management (Koppireddi et al., 2014).

Characterization and Chemical Properties

  • The synthesis and characterization of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were reported, showcasing the structural diversity and potential chemical applications of benzothiazole derivatives (Yu et al., 2014).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c16-8-1-4-12(10(18)5-8)22-6-13(21)20-11-3-2-9(17)14-15(11)23-7-19-14/h1-5,7H,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZJXRLOHROHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.